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molecular formula C16H21NO5 B5074909 Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate CAS No. 103976-28-9

Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate

Cat. No. B5074909
M. Wt: 307.34 g/mol
InChI Key: WQQOKAKJKDTIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06165451

Procedure details

To 41.15 g (0.3 Mol) of p-phenetidine in 90 ml of hexane, 64.9 g (0.3 Mol) of diethyl ethoxymethylenemalonate was added dropwise with stirring at room temperature. After an additional hour of stirring at room temperature, the reaction mixture was cooled with an ice bath and the product crystallized spontaneously. The crude solid material was isolated by filtration and washed with hexane to give 78.3 g of the title product; white solid melting at 55-56° C. UV 329 nm (E=802).
Quantity
41.15 g
Type
reactant
Reaction Step One
Quantity
64.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]1[CH:5]=[CH:6][C:7]([NH2:10])=[CH:8][CH:9]=1.C(O[CH:14]=[C:15]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C>CCCCCC>[CH2:19]([O:18][C:16](=[O:17])[C:15](=[CH:14][NH:10][C:7]1[CH:8]=[CH:9][C:4]([O:3][CH2:2][CH3:1])=[CH:5][CH:6]=1)[C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH3:20]

Inputs

Step One
Name
Quantity
41.15 g
Type
reactant
Smiles
CCOC=1C=CC(=CC1)N
Name
Quantity
64.9 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
90 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After an additional hour of stirring at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
the product crystallized spontaneously
CUSTOM
Type
CUSTOM
Details
The crude solid material was isolated by filtration
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=CC=C(C=C1)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 78.3 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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